![molecular formula C27H30N2O3 B380772 N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B380772.png)
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a phenoxy group, a morpholinyl group, and an acetamide group. It is primarily used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-(1-methyl-1-phenylethyl)phenol with chloroacetyl chloride to form 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetyl chloride. This intermediate is then reacted with 4-morpholin-4-ylphenylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy or morpholinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[4-(1-methyl-1-phenylethyl)phenoxy]methyl oxirane
- 4-(1-methyl-1-phenylethyl)-2-(1-piperidinylmethyl)phenol
Uniqueness
Compared to similar compounds, N-[4-(MORPHOLIN-4-YL)PHENYL]-2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to its combination of phenoxy, morpholinyl, and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
分子式 |
C27H30N2O3 |
|---|---|
分子量 |
430.5g/mol |
IUPAC 名称 |
N-(4-morpholin-4-ylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H30N2O3/c1-27(2,21-6-4-3-5-7-21)22-8-14-25(15-9-22)32-20-26(30)28-23-10-12-24(13-11-23)29-16-18-31-19-17-29/h3-15H,16-20H2,1-2H3,(H,28,30) |
InChI 键 |
ZTWHMGHOWBHZFG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-adamantyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B380690.png)
![3-allyl-2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380692.png)
![Ethyl 4-(2-chlorophenyl)-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B380693.png)
![N-(2-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B380694.png)
![Methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B380695.png)
![N-(4-ACETAMIDOPHENYL)-2-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLSULFANYL)ACETAMIDE](/img/structure/B380697.png)
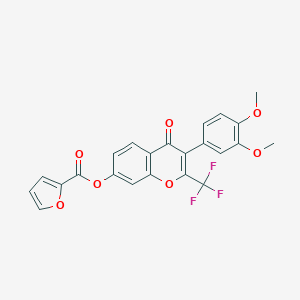
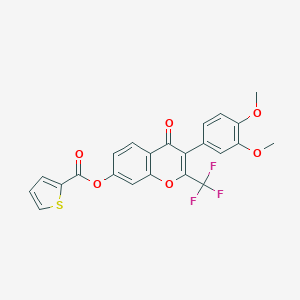
![Ethyl 4-[(2-methoxyethyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B380704.png)
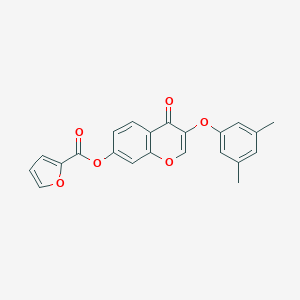
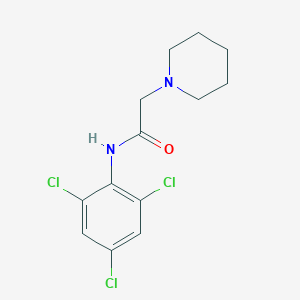
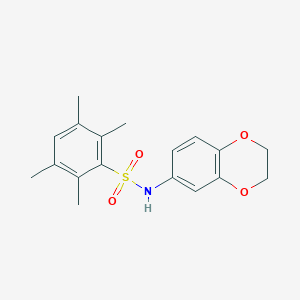
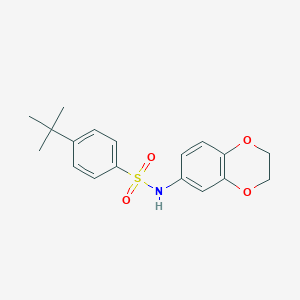
![Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B380711.png)
